Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural and chemical properties .
Mechanism of Action
Target of Action
“Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidine is a basic nitrogenous heterocycle and is found in many natural alkaloids. These alkaloids often exhibit various biological activities, interacting with a wide range of targets such as enzymes, receptors, and ion channels .
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, pyrrolidine derivatives can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “this compound” might affect. Many pyrrolidine derivatives are involved in central nervous system pathways, as they are often found in psychoactive drugs .
Pharmacokinetics
The ADME properties of “this compound” would depend on its specific chemical structure. The tert-butyl group might increase its lipophilicity, potentially enhancing its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and thiol compounds. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of amines with dihaloalkanes or through the reduction of pyrrole derivatives.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Sulfanylethyl Group: The sulfanylethyl group is added through a nucleophilic substitution reaction using a thiol compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(1-methylethyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions such as oxidation to sulfoxides and sulfones, which are not possible with similar compounds lacking the sulfur atom .
Properties
IUPAC Name |
tert-butyl 3-(1-sulfanylethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-8(15)9-5-6-12(7-9)10(13)14-11(2,3)4/h8-9,15H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTVQJRCBCSFPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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